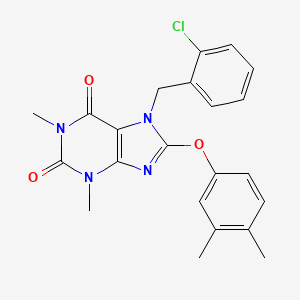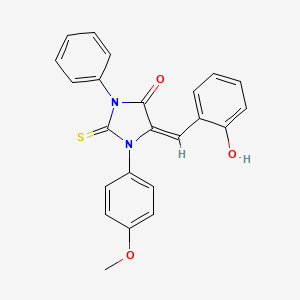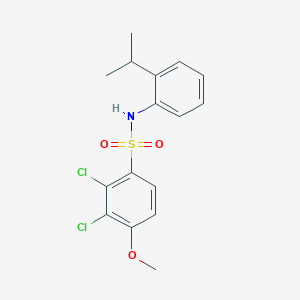![molecular formula C21H19BrClN5O2S2 B3631594 2-bromo-N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3631594.png)
2-bromo-N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-bromo-N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, a piperazine ring, and a thiadiazole moiety
Preparation Methods
The synthesis of 2-bromo-N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 3-chlorophenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the desired piperazine derivative.
Thiadiazole Ring Formation: The next step involves the formation of the thiadiazole ring. This is achieved by reacting the piperazine derivative with thiosemicarbazide under acidic conditions, followed by cyclization to form the 1,3,4-thiadiazole ring.
Bromination and Benzamide Formation: The final steps include the bromination of the thiadiazole ring and the subsequent reaction with benzoyl chloride to form the benzamide moiety.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times .
Chemical Reactions Analysis
2-bromo-N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
2-bromo-N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential anticancer and antimicrobial properties. .
Biological Research: The compound is used as a tool in biological research to study the effects of thiadiazole derivatives on various biological pathways and molecular targets.
Chemical Synthesis: The unique structure of the compound makes it a valuable intermediate in the synthesis of other complex organic molecules. .
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in cellular signaling and metabolic pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
When compared to similar compounds, 2-bromo-N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of structural features and reactivity. Similar compounds include:
2-bromo-N-(3,4-dimethylphenyl)benzamide: This compound shares the benzamide moiety but lacks the thiadiazole and piperazine rings, resulting in different chemical properties and biological activities.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine ring and bromophenyl group but differs in the presence of a triazole ring instead of a thiadiazole ring.
Properties
IUPAC Name |
2-bromo-N-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN5O2S2/c22-17-7-2-1-6-16(17)19(30)24-20-25-26-21(32-20)31-13-18(29)28-10-8-27(9-11-28)15-5-3-4-14(23)12-15/h1-7,12H,8-11,13H2,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSZKMFONLCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-BENZAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B3631512.png)



![6-(4-Chlorophenoxy)-9-[(2,6-dichlorophenyl)methyl]purine](/img/structure/B3631539.png)
![6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine](/img/structure/B3631559.png)
![{5-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3631566.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide](/img/structure/B3631572.png)
![N-(4-{2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B3631578.png)

![2-({4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3631610.png)
![N~2~-(3-chlorophenyl)-N-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3631613.png)
![1-(2-chlorobenzyl)-5-{[(2,4-dimethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3631618.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3631630.png)
